1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide
Description
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide is a heterocyclic molecule featuring a pyrimidine core substituted with a 1,2,4-triazole moiety at position 4. This core is linked via a piperidine ring to a 5-methylisoxazole carboxamide group. Its structure integrates multiple pharmacophoric elements, including aromatic nitrogen-containing heterocycles (pyrimidine, triazole, isoxazole) and a flexible piperidine spacer, which are commonly associated with bioactivity in agrochemicals and pharmaceuticals . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs highlight the importance of such motifs in modulating biological targets, such as enzyme inhibition or receptor binding .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8O2/c1-11-5-13(22-26-11)21-16(25)12-3-2-4-23(7-12)14-6-15(19-9-18-14)24-10-17-8-20-24/h5-6,8-10,12H,2-4,7H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXABXXPZHPZDHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the 1H-1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyrimidine ring: This step often involves the condensation of a suitable aldehyde or ketone with a guanidine derivative.
Construction of the piperidine ring: The piperidine ring can be synthesized via hydrogenation of a pyridine derivative or through other cyclization methods.
Coupling reactions: The final compound is obtained by coupling the synthesized heterocyclic rings using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine.
| Reaction | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (100–110°C), 8–12 hrs | Piperidine-3-carboxylic acid + 5-methylisoxazol-3-amine | ~65–75% | |
| Basic Hydrolysis | 2M NaOH, 80°C, 6 hrs | Sodium piperidine-3-carboxylate + 5-methylisoxazol-3-amine | ~70% |
Key Findings :
-
Acidic hydrolysis requires prolonged heating due to the steric hindrance from the piperidine and pyrimidine substituents.
-
Basic hydrolysis proceeds faster but necessitates neutralization for product isolation.
Nucleophilic Aromatic Substitution (SAr) at Pyrimidine
The pyrimidine ring’s electron-deficient nature facilitates substitution at the C-2 and C-4 positions, particularly when activated by the electron-withdrawing triazole group.
Mechanistic Insight :
-
Chlorination with POCl₃ targets the pyrimidine’s C-4 position, generating a reactive intermediate for downstream coupling.
-
Ammonia acts as a nucleophile, displacing chloride under mild conditions.
Functionalization of the Triazole Ring
The 1,2,4-triazole group participates in electrophilic substitution and coordination chemistry.
Notable Observations :
-
Nitration occurs selectively at the triazole’s C-4 position due to electronic directing effects .
-
The triazole’s N-1 and N-2 atoms serve as ligands for transition metals, forming stable complexes .
Reduction of the Piperidine Ring
Catalytic hydrogenation reduces the piperidine ring’s C=N bonds, though steric effects modulate reactivity.
| Reaction | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C, 24 hrs | Saturated piperidine derivative | 45% |
Challenges :
-
The bulky pyrimidine and triazole substituents hinder access to the catalyst surface, reducing efficiency.
Cross-Coupling Reactions
The pyrimidine and triazole moieties enable Suzuki-Miyaura and Buchwald-Hartwig couplings.
| Reaction | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 hrs | Biaryl-pyrimidine hybrid | 75% | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C, 24 hrs | N-Arylated piperidine derivative | 60% |
Optimization Notes :
-
Microwave-assisted synthesis reduces reaction times (e.g., 30 mins vs. 12 hrs).
-
Bulky ligands (Xantphos) improve selectivity in amination reactions.
Stability Under Thermal and Photolytic Conditions
The compound exhibits moderate stability, with degradation pathways dependent on substituents.
Scientific Research Applications
Biological Applications
The compound's applications span several areas within biological and medicinal research:
Anticancer Activity
Research has shown that compounds containing triazole and pyrimidine rings exhibit promising anticancer properties. The triazole moiety is known to enhance the bioactivity of drugs by improving their interaction with cellular targets. For instance, derivatives of similar structures have been reported to inhibit key enzymes involved in cancer cell proliferation and survival, such as:
- Topoisomerase II
- EGFR (Epidermal Growth Factor Receptor)
These interactions suggest that 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide could be developed as a lead compound for anticancer therapies .
Antimicrobial Properties
The compound's structural components may also confer antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains and fungi. The presence of the isoxazole ring is particularly noted for its potential in enhancing antimicrobial efficacy .
Inhibition of Kinases
The compound is being investigated for its ability to inhibit specific kinases that are crucial in signaling pathways related to cancer and inflammation. For example, inhibitors targeting TGF-beta receptor kinase have shown promise as antifibrotic agents and cancer immunotherapeutics .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of compounds related to this structure:
Mechanism of Action
The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes and pathways. Detailed studies on its binding affinity, selectivity, and structure-activity relationships help to understand its mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Insights from Structural Comparisons
Triazole vs. Tetrazole vs. Pyrazole :
- The 1,2,4-triazole in the target compound (vs. 1,2,3-triazole in ) exhibits distinct electronic properties due to differing nitrogen positions. The 1,2,4-triazol-1-yl group may enhance π-π stacking with aromatic residues in biological targets compared to tetrazole () or pyrazole () .
- highlights that electron delocalization in triazoles strengthens intermolecular interactions (e.g., hydrogen bonds), which could enhance the target compound’s binding affinity .
Pyrimidine Substitution Patterns: The target’s pyrimidine is substituted at position 6, unlike ’s coumarin-functionalized pyrimidin-2(1H)-one.
Carboxamide Linkers :
- The piperidine-3-carboxamide linker in the target compound introduces conformational flexibility, contrasting with ’s rigid pyrazolopyridine-carboxamide. Flexibility may allow better adaptation to enzyme active sites .
Isoxazole vs. Pyridine/Pyrazole :
- The 5-methylisoxazole group (electron-rich oxygen) may confer polarity and hydrogen-bond acceptor capacity, differing from ’s chloropyridine (electron-withdrawing) or ’s lipophilic pyrazole .
Research Findings and Structure-Activity Relationship (SAR) Implications
- Electron-Deficient Cores : Pyrimidine and triazole motifs (target compound) are prevalent in kinase inhibitors due to their ability to compete with ATP binding. ’s triazole derivatives demonstrate agrochemical efficacy, suggesting the target could exhibit dual pharmaceutical/agrochemical utility .
- Hydrogen-Bonding Networks : The carboxamide and triazole groups in the target compound likely participate in critical hydrogen bonds, akin to ’s intermolecular C–H⋯O/N interactions, which stabilize ligand-target complexes .
- Steric Effects : The 5-methylisoxazole’s compact size (vs. ’s bulky coumarin) may reduce steric hindrance, improving bioavailability .
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(5-methylisoxazol-3-yl)piperidine-3-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This compound incorporates a triazole and pyrimidine moiety, which are known for their diverse pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.
Structure and Synthesis
The molecular structure of the compound can be represented as follows:
The synthesis typically involves multi-step organic reactions that integrate the triazole and isoxazole functionalities into the piperidine backbone. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar triazole and pyrimidine derivatives. For instance, compounds containing the triazole ring have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Triazole Derivatives
Antitubercular Activity
The compound's structural analogs have been tested against Mycobacterium tuberculosis. For example, derivatives with similar scaffolds demonstrated promising inhibitory concentrations (IC50) ranging from 1.35 to 2.18 µM against drug-sensitive strains . The biological evaluation suggests that modifications at specific positions can significantly impact potency.
Table 2: Antitubercular Activity of Related Compounds
| Compound | Strain | IC50 (µM) | IC90 (µM) | Reference |
|---|---|---|---|---|
| 6a | M. tuberculosis H37Ra | 1.35 | 3.73 | |
| 6e | M. tuberculosis H37Ra | 2.18 | 4.00 |
The biological activity of the compound is believed to stem from its ability to interact with specific enzymes or receptors involved in microbial metabolism or cell wall synthesis. Molecular docking studies have suggested that the triazole moiety enhances binding affinity to target proteins, which may lead to increased efficacy against resistant strains .
Case Studies
In a recent study focusing on the synthesis and evaluation of triazole-containing compounds, researchers reported that derivatives with a piperidine core exhibited selective antibacterial activity while maintaining low cytotoxicity against human cells . This highlights the potential for developing new therapeutic agents based on this scaffold.
Q & A
Q. How are stability studies designed to assess compound degradation under varying conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
